
2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of three methyl groups and a 4-methylphenyl group attached to the pyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to yield the desired pyran compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methyl groups and the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyran: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methyl-2,6-dimethylpyran: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2,4,6-Trimethyl-4-(4-methylphenyl)-4H-pyran is unique due to the presence of both the 4-methylphenyl group and the three methyl groups on the pyran ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
112521-06-9 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-4-(4-methylphenyl)pyran |
InChI |
InChI=1S/C15H18O/c1-11-5-7-14(8-6-11)15(4)9-12(2)16-13(3)10-15/h5-10H,1-4H3 |
InChI 键 |
FPKBMBWQJQGAEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C=C(OC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



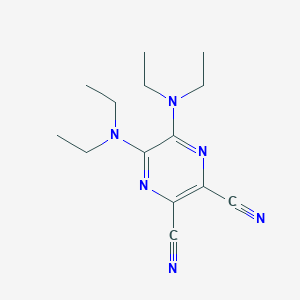
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
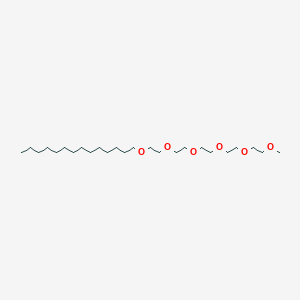
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
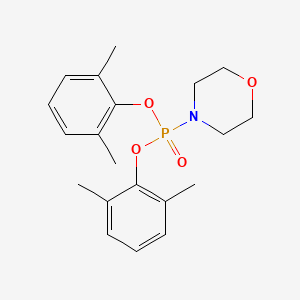
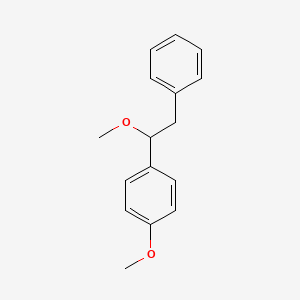
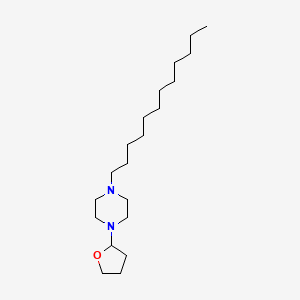

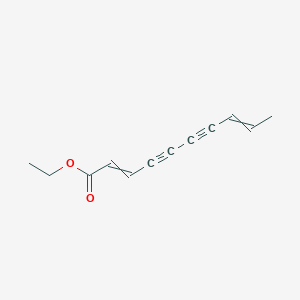

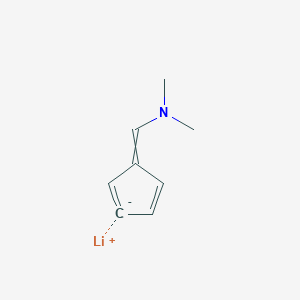
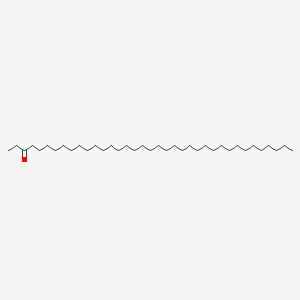
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
